![molecular formula C15H15ClF3N3O B033211 Triflumizole CAS No. 68694-11-1](/img/structure/B33211.png)
Triflumizole
Overview
Description
Triflumizole is a carboxamidine that results from the formal condensation of the amino group of 4-chloro-2-(trifluoromethyl)aniline with the oxygen of the acetyl group of N-(propoxyacetyl)imidazole . It is a sterol demethylation inhibitor and is used as a fungicide for the control of powdery mildew, scab, and other diseases on a variety of crops .
Synthesis Analysis
Triflumizole has been found to effectively reduce the levels of rice strigolactone, 4-deoxyorobanchol (4DO), in root exudates . It inhibits endogenous 4DO biosynthesis in rice roots by inhibiting the enzymatic activity of Os900, a rice enzyme that converts the strigolactone intermediate carlactone to 4DO .
Molecular Structure Analysis
The molecular formula of Triflumizole is C15H15ClF3N3O . Its molecular weight is 345.75 g/mol . The IUPAC name is N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine .
Chemical Reactions Analysis
Triflumizole has been found to inhibit the activity of Os900, a rice enzyme that converts the strigolactone intermediate carlactone to 4DO . This inhibition results in a reduction in the levels of 4DO in root exudates .
Physical And Chemical Properties Analysis
Triflumizole has a vapor pressure of (5.2 ± 0.4) × 10–2 Pa at 20 °C . Its solubility in water is 12.5 g/L at 20 °C . The partition coefficient (Log Pow) is 5.06 (water at 20 °C), 5.10 (buffer pH 7 at 20 °C), and 5.12 (buffer pH 8 at 20 °C) .
Scientific Research Applications
Fungicide in Agriculture
Triflumizole is an antifungal agent used in the treatment of plant scabs, mildew, and other fungal diseases . It has anti-sporulation activity and can reduce spore production in fungal-evoked lesions .
Ergosterol Biosynthesis Inhibitor
Triflumizole acts as an ergosterol demethylation inhibitor that inhibits ergosterol biosynthesis through the suppression of C14-demethylation in sterols . This plays a role in the inhibition of spore germination, mycelial growth, and fungal propagation in plants .
Pesticide Residue Analysis
Triflumizole and its primary metabolite FM-6-1 can be analyzed in soil and treated strawberries using solid phase extraction (SPE) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) . This helps in understanding the dissipation behavior and residue distribution of triflumizole in the environment .
Risk Assessment in Food Safety
The risk quotient (RQ) of Triflumizole was found to be below 1.89%, showing that the dietary risk of Triflumizole in strawberry was low . This kind of risk assessment is crucial for food safety regulations .
Strigolactone Biosynthesis Inhibitor
Triflumizole has been identified as a novel lead compound for the inhibition of Strigolactone biosynthesis . Strigolactones are plant hormones involved in various developmental processes and also stimulate seed germination of root parasitic plants .
Crop Protection
Triflumizole-treated rice displayed a reduced level of germination stimulation for Striga, a parasitic plant . This indicates its potential use in crop protection .
Mechanism of Action
Target of Action
Triflumizole is a broad-spectrum foliar fungicide that controls a variety of fungal diseases in fruits and vegetables . It belongs to the demethylation inhibitor (DMI) group of fungicides classified as Group 3 by the Fungicide Resistance Action Committee (FRAC) . The primary target of Triflumizole is the chitin biosynthesis pathway in fungi . Chitin is a crucial component of the fungal cell wall, and its inhibition leads to the disruption of cell wall synthesis and ultimately the death of the fungus .
Mode of Action
Triflumizole acts as a protectant and as an eradicant by preventing disease symptoms after infection has occurred . It inhibits the biosynthesis of chitin, a key component of the fungal cell wall . This inhibition disrupts the integrity of the fungal cell wall, leading to the death of the fungus .
Biochemical Pathways
Triflumizole affects the chitin biosynthesis pathway in fungi . By inhibiting this pathway, it disrupts the formation of the fungal cell wall, which is essential for the survival and growth of the fungus . This leads to the death of the fungus and prevents the spread of the fungal disease .
Pharmacokinetics
It’s known that triflumizole is mixed with water and applied as a foliar spray using ground equipment equipped for conventional spraying on crops
Result of Action
The primary result of Triflumizole’s action is the control of a variety of fungal diseases in fruits and vegetables . By inhibiting chitin biosynthesis, it disrupts the fungal cell wall, leading to the death of the fungus . This prevents the spread of the fungal disease, protecting the crops .
Action Environment
The efficacy and stability of Triflumizole can be influenced by various environmental factors. For instance, the method of application, such as foliar spray, can affect its distribution and efficacy . Additionally, factors such as temperature, humidity, and rainfall can influence the persistence and effectiveness of Triflumizole in the environment . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMVPDGQOIQYSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3O | |
Record name | TRIFLUMIZOLE | |
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DSSTOX Substance ID |
DTXSID2032500, DTXSID20860885 | |
Record name | Triflumizole | |
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Record name | 4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamine | |
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Molecular Weight |
345.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS CRYSTALS. | |
Record name | TRIFLUMIZOLE | |
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Boiling Point |
No boiling point at normal pressure; decomposes at 150 °C | |
Record name | TRIFLUMIZOLE | |
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Solubility |
In water, 10.2 mg/L at 20 °C and pH 7, In chloroform = 2.22 mg/L at 20 °C; hexane = 0.0176 mg/L at 20 °C; xylene = 0.639 mg/L at 20 °C; acetone = 1.44 mg/L at 20 °C; methanol = 0.496 mg/L at 20 °C, Solubility in water, mg/l at 20 °C: 10.2 (practically insoluble) | |
Record name | Triflumizole | |
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Record name | TRIFLUMIZOLE | |
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Density |
1.4 g/cm³ | |
Record name | TRIFLUMIZOLE | |
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Vapor Pressure |
0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |
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Record name | Triflumizole | |
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Record name | TRIFLUMIZOLE | |
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Product Name |
Triflumizole | |
Color/Form |
Colorless crystals | |
CAS RN |
68694-11-1, 149465-52-1, 99387-89-0 | |
Record name | Triflumizole [BSI:ISO] | |
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Record name | 4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamine | |
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Record name | Benzenamine, 4-chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)-, [N(E)] | |
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Record name | TRIFLUMIZOLE | |
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Record name | TRIFLUMIZOLE | |
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Melting Point |
63.5 °C, 63 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of triflumizole?
A1: Triflumizole functions as a systemic fungicide by inhibiting the biosynthesis of ergosterol [, , , ]. Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
Q2: How does triflumizole specifically affect ergosterol biosynthesis?
A2: Triflumizole interferes with the demethylation process at the C-14 position of the sterol skeleton during ergosterol biosynthesis []. This inhibition occurs specifically at the cytochrome P-450 enzyme, which is responsible for the demethylation step [].
Q3: What are the downstream effects of triflumizole's inhibition of ergosterol biosynthesis?
A3: The inhibition of ergosterol biosynthesis by triflumizole leads to various downstream effects in fungi, including: - Disruption of fungal cell membrane integrity and function [, ]. - Abnormal fungal growth, characterized by swollen and shortened germ tubes with abnormal branching []. - Inhibition of spore germination and spore formation in various fungal species [, , ].
Q4: What is the molecular formula and weight of triflumizole?
A4: The molecular formula of triflumizole is C14H15ClF3N3O, and its molecular weight is 333.74 g/mol [].
Q5: Is there spectroscopic data available to characterize triflumizole?
A5: Yes, the structure of triflumizole has been confirmed using spectroscopic techniques, including: - 1H Nuclear Magnetic Resonance (NMR) spectroscopy []. - Infrared (IR) spectroscopy []. - Mass Spectrometry (MS) [].
Q6: How stable is triflumizole in different formulations and storage conditions?
A6: Triflumizole exhibits varying stability depending on the formulation and storage conditions. Studies have investigated its stability in various formulations, including: - Wettable powder (WP) [, , , , , , ]. - Emulsifiable concentrate (EC) [, , , ]. - Suspension concentrate (SC) [, ]. - Fumigant (10% active ingredient) [].
Factors affecting triflumizole stability include temperature [, ], light exposure [, ], and the presence of other chemicals, such as chlorophyll [].
Q7: How does the presence of chlorophyll affect the stability of triflumizole?
A7: Research shows that triflumizole degrades faster in solutions containing chlorophyll, especially when exposed to light []. This suggests that chlorophyll may catalyze the degradation of triflumizole.
Q8: Are there any specific formulation strategies employed to enhance the stability or effectiveness of triflumizole?
A8: Yes, several formulation strategies have been explored to improve the stability and efficacy of triflumizole. These strategies include: - Combining triflumizole with different dispersants, wetting agents, and fillers to enhance its wettability and dispersibility in water []. - Developing formulations with specific particle sizes for optimal application and efficacy []. - Using adjuvants to improve the efficacy of triflumizole in controlling powdery mildew [].
Q9: What is the impact of structural modifications on the fungicidal activity of triflumizole and its analogs?
A9: Quantitative Structure-Activity Relationship (QSAR) studies have identified key structural features influencing the fungicidal activity of triflumizole and its analogs [, ]. Key findings include: - Benzene ring substitutions: Substituents on the benzene ring with high hydrophobicity and strong electron-withdrawing properties enhance activity. Additionally, optimal steric bulk at the ortho position is crucial []. - Imino carbon substitutions: Factors like hydrophobicity, size, shape, hydrogen bonding capacity, and branching significantly affect activity [].
Q10: How do different formulations of triflumizole impact its efficacy in controlling Bakanae disease in rice?
A10: Research indicates that the emulsifiable concentrate (EC) formulation of triflumizole exhibits superior efficacy in controlling Bakanae disease (Gibberella fujikuroi) in rice seed treatments compared to the wettable powder (WP) formulation []. This difference in efficacy is attributed to: - Higher TFZ deposition: EC formulations deposit a larger amount of triflumizole on the seeds compared to WP formulations []. - Enhanced penetration: Triflumizole in the EC formulation penetrates the seed husks more effectively than in the WP formulation [].
Q11: What analytical methods are commonly employed to determine triflumizole residues in crops?
A11: Several analytical methods are used to quantify triflumizole residues in various crops. Commonly used techniques include: - High-Performance Liquid Chromatography (HPLC) with UV detection: This method is used to separate and quantify triflumizole and its metabolites in various matrices, such as apple, pear, and cucumber samples [, , , , , ]. - Gas Chromatography (GC) with various detectors: This method is often coupled with mass spectrometry (GC-MS) or electron capture detection (GC-ECD) for sensitive and selective analysis of triflumizole and its metabolites [, , , , ]. - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the simultaneous determination of triflumizole, its metabolites, and other pesticides in complex matrices like cucumber [].
Q12: How are triflumizole and its metabolites extracted from crop samples for analysis?
A12: The extraction of triflumizole and its metabolites from crop samples usually involves the following steps: - Extraction with organic solvent: Methanol is commonly used for extracting triflumizole and its metabolites from various crop matrices [, , , ]. - Liquid-liquid partition: This step helps to remove interfering compounds from the extract. Dichloromethane is often used for this purpose []. - Cleanup: Further purification of the extract is achieved using techniques such as open preparative chromatographic columns with Florisil [] or solid-phase extraction (SPE) [].
Q13: What is the environmental fate of triflumizole and its metabolites?
A13: The persistence and degradation of triflumizole in the environment are crucial for assessing its potential risks. Studies have investigated its: - Dissipation in the environment: Field experiments on cucumbers reveal that triflumizole dissipates following pseudo-first-order kinetics with a half-life ranging from 2.3 to 40.8 days []. - Carryover into beer: Research shows that triflumizole residues on malt can persist during brewing and potentially carry over into beer [, ]. The carryover percentage into sweet wort was found to be 19%, and the final residue in young beer was 7 μg/kg [].
Q14: What are some alternative fungicides that can be used to control diseases similar to those controlled by triflumizole?
A15: Numerous fungicides offer alternative options for controlling plant diseases typically managed by triflumizole. Some alternatives and their target diseases include: - Alternaria leaf spot: Effective alternatives include chlorothalonil, iprodione, fluazinam, and mancozeb []. - Cylindrocladium cutting rot & root rot: Options include thiophanate methyl, pentachloronitrobenzene (PCNB), and, in some cases, triflumizole itself []. - Fusarium leaf spot: Thiophanate methyl, alone or in combination with mancozeb or myclobutanil, effectively controls this disease []. - Rhizoctonia stem diseases: Effective alternatives include thiophanate methyl, PCNB, and triflumizole []. - Powdery mildew: Various fungicides are effective against powdery mildew on different crops, including sulfur, sodium bicarbonate, azoxystrobin, and other DMIs like fenarimol [, , ].
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